![molecular formula C20H23ClN4 B2755475 2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole CAS No. 1170014-00-2](/img/structure/B2755475.png)
2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole” is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This core is substituted with a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals . The piperazine ring is further substituted with a chlorobenzyl group .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step procedures. For instance, a related compound was synthesized via a three-step protocol involving the preparation of a 1,2,4-triazole derivative, followed by a reaction with an amine . The exact synthesis procedure for “this compound” is not specified in the available literature.Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy . These techniques provide information about the molecular weight, functional groups, and the carbon-hydrogen framework of the molecule, respectively.科学的研究の応用
ACAT Inhibition for Disease Treatment
The derivative "2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)" has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This compound exhibits significant selectivity for human ACAT-1 over ACAT-2 and has improved oral absorption. It is considered promising for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antidiabetic Activity
Piperazine derivatives, including similar compounds, have been identified as new antidiabetic agents. One such derivative, "1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine (PMS 812)," has shown potent antidiabetic activity in a rat model of diabetes, mediated by an increase in insulin secretion (Le Bihan et al., 1999).
Anti-inflammatory Applications
Novel derivatives of this compound have been synthesized and evaluated for anti-inflammatory activity. These compounds, particularly AR-45a and AR-55a, showed significant in-vitro anti-inflammatory activity (Ahmed et al., 2017).
Corrosion Inhibition
Derivatives like PzMBP, a synthesized benzimidazole derivative, have been studied for their corrosion inhibition efficiency on steel in acidic environments. These compounds showed notable inhibition efficiency and were analyzed using various spectroscopic techniques (Yadav et al., 2016).
Antimicrobial and Cytotoxic Activities
Azole-containing piperazine derivatives have shown significant antibacterial and antifungal activities. Compounds like "1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone" exhibited broad-spectrum antimicrobial efficacy and comparable activities to standard drugs like chloramphenicol and fluconazole (Gan et al., 2010).
Anti-HIV Activity
Specific derivatives have been synthesized and evaluated for their anti-HIV activity. For instance, "2-Amino-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone" was prepared and tested for its potential as a non-nucleoside reverse transcriptase inhibitor (Al-Masoudi et al., 2007).
Anticancer Research
Novel benzimidazole derivatives, including those linked to piperazine, have been synthesized and assessed for their anticancer activity. Compounds like "3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-substituted phenyl-piperazin1-yl)-propan-1-one" showed potent anticancer effects on various human cancer cell lines (Al-Soud et al., 2021).
将来の方向性
The future directions for research on “2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole” could include further exploration of its biological activities and potential therapeutic applications. For instance, further work could be done to modify the structures of similar compounds to increase their activity and decrease their cytotoxicity .
作用機序
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its targets, the α1-ARs, by acting as a ligand . It binds to these receptors with an affinity in the range from 22 nM to 250 nM . This interaction can lead to changes in the receptor’s activity, potentially influencing various neurological conditions .
Biochemical Pathways
The compound’s interaction with α1-ARs affects the adrenergic signaling pathway . This pathway is involved in numerous physiological processes, including cardiac function, smooth muscle contraction, and neurotransmission . The compound’s action on this pathway could have downstream effects on these processes, potentially influencing conditions such as cardiac hypertrophy, congestive heart failure, hypertension, and various neurological disorders .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties influence its bioavailability . In silico docking and molecular dynamics simulations, along with ADME calculations, have been used to study these properties . .
Result of Action
The compound’s action on α1-ARs can have various molecular and cellular effects. For instance, it can influence the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . It can also affect neurotransmission, potentially influencing various neurological conditions . .
特性
IUPAC Name |
2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4/c1-23-19-8-3-2-7-18(19)22-20(23)15-25-11-9-24(10-12-25)14-16-5-4-6-17(21)13-16/h2-8,13H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYRTPKZDJAMRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

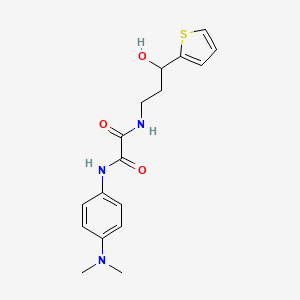
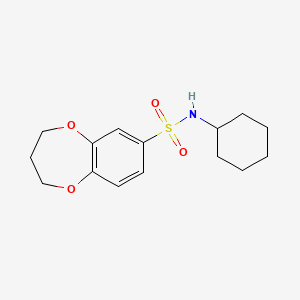
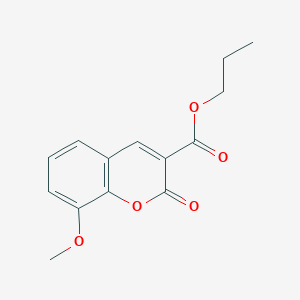
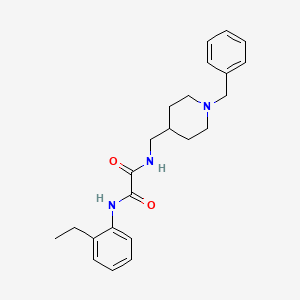
![9-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2755396.png)
![N-[4-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B2755397.png)
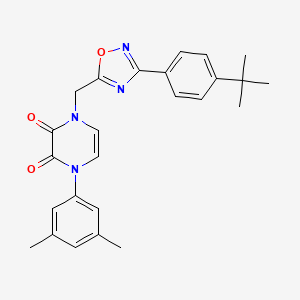
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2755406.png)
![4-Methyl-6-pyrrolidin-1-yl-2-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2755407.png)
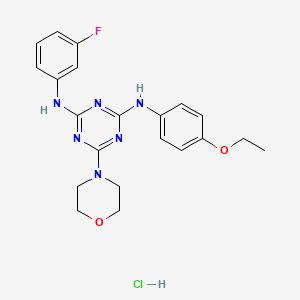

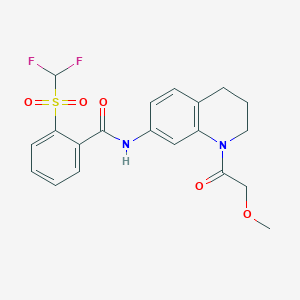
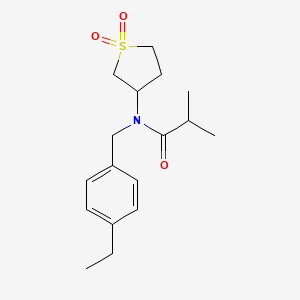
![(6-Methoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2755415.png)